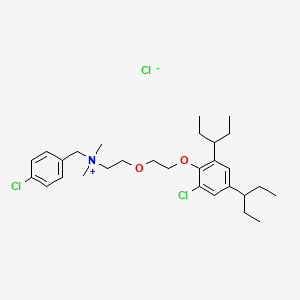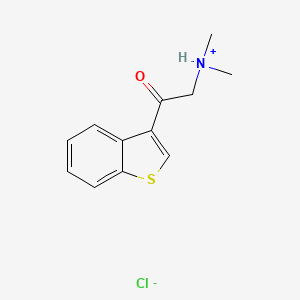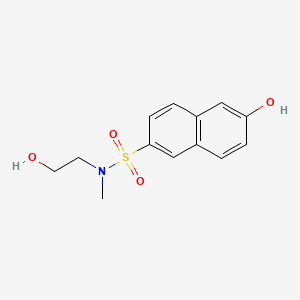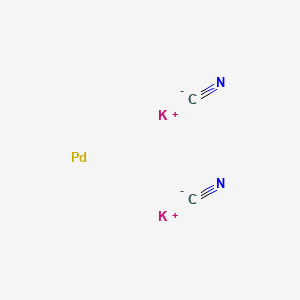
Dipotassium bis(cyano-C)palladate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium bis(cyano-C)palladate(2-) is a coordination compound with the molecular formula C2K2N2Pd. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium bis(cyano-C)palladate(2-) can be synthesized through the reaction of potassium cyanide with palladium chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolving palladium chloride in water to form a palladium chloride solution.
- Adding potassium cyanide to the solution, which leads to the formation of dipotassium bis(cyano-C)palladate(2-).
- The reaction is usually carried out at room temperature and under ambient pressure .
Industrial Production Methods
In industrial settings, the production of dipotassium bis(cyano-C)palladate(2-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium bis(cyano-C)palladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .
Applications De Recherche Scientifique
Dipotassium bis(cyano-C)palladate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies and diagnostic imaging.
Mécanisme D'action
The mechanism by which dipotassium bis(cyano-C)palladate(2-) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins and nucleic acids, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium tetrachloropalladate(2-)
- Dipotassium tetrabromopalladate(2-)
- Dipotassium tetracyanoplatinate(2-)
Uniqueness
Dipotassium bis(cyano-C)palladate(2-) is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical properties and reactivity compared to other palladium and platinum complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
57373-76-9 |
|---|---|
Formule moléculaire |
C2K2N2Pd |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
dipotassium;palladium;dicyanide |
InChI |
InChI=1S/2CN.2K.Pd/c2*1-2;;;/q2*-1;2*+1; |
Clé InChI |
HPJQOLGYNMVSRE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[K+].[K+].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


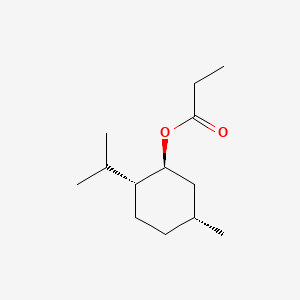
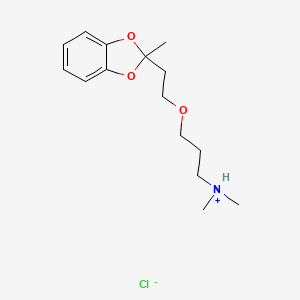
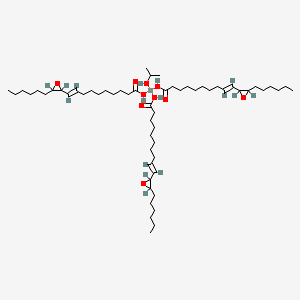
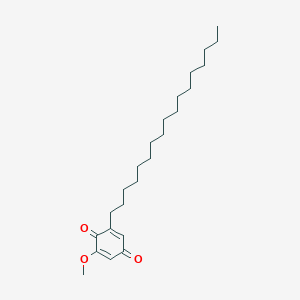
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
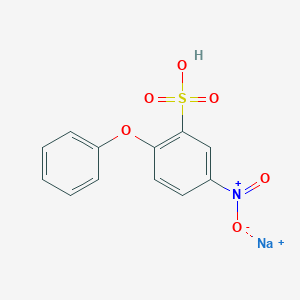
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
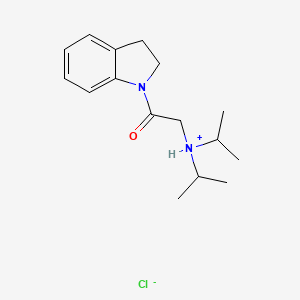
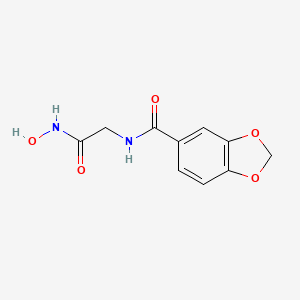
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
